Methyl 3-fluoro-5-hydroxybenzoate
Overview
Description
“Methyl 3-fluoro-5-hydroxybenzoate” is a chemical compound with the molecular formula C8H7FO3 . It has a molecular weight of 170.14 .
Synthesis Analysis
The synthesis of similar compounds typically involves the use of sodium carbonate (Na2CO3) dissolved in methanol (MeOH), sonicated with a US bath. The substrate (aldehyde or alcohol) and 10% Pd/C are added to this mixture .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester group, a fluorine atom, and a hydroxyl group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature. . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specifically available for this compound .Scientific Research Applications
Fluorescent Sensing
Methyl 3-fluoro-5-hydroxybenzoate, through its derivatives, has been explored in the context of fluorescent sensing. Specifically, a fluorogenic chemosensor based on a derivative of this compound exhibited high selectivity and sensitivity toward Al3+ ions, even in the presence of other commonly coexisting metal ions. The unique property of this sensor is its large Stokes shift (>120 nm), which minimizes the self-quenching effect. Moreover, this compound's utility extends to bio-imaging, as demonstrated through its application in detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).
Microbial Transformation
A derivative of this compound has been observed to undergo transformation by Pseudomonas testosteroni. It acts as a substrate and effector for NADPH oxidation, showcasing the microbial metabolism of this compound. Various analogues of 3-hydroxybenzoate substituted in different positions were also examined for their efficiencies of hydroxylation, highlighting the compound's relevance in microbial biotransformation processes (Michalover et al., 1973).
Anaerobic Sewage Treatment
In an environmental context, this compound and its analogues have been studied in anaerobic sewage treatment. The compound, when used as an analogue, allowed the detection of certain aromatic metabolites from m-cresol in a methanogenic consortium. The study elucidated a novel demethylation step in the degradation pathway of m-cresol, enhancing the understanding of microbial degradation processes in anaerobic conditions (Londry & Fedorak, 1993).
Molecular Structure and Interaction Analysis
This compound, through its related compound Methyl 4-hydroxybenzoate, has been the subject of extensive studies to understand its molecular structure and interaction dynamics. The studies involved single crystal X-ray structure determination, Hirshfeld surface analysis, and computational calculations. Such research aids in understanding the intermolecular interactions and chemical quantum parameters of the compound, providing insights valuable for pharmaceutical applications (Sharfalddin et al., 2020).
Safety and Hazards
“Methyl 3-fluoro-5-hydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). Personal protective equipment/face protection is recommended. Avoid dust formation, contact with skin, eyes, or clothing, ingestion, and inhalation .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-fluoro-5-hydroxybenzoate are currently unknown . Once the targets and mode of action are identified, the affected pathways and their downstream effects can be summarized.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
- High gastrointestinal absorption is predicted for this compound . The compound is predicted to be able to cross the blood-brain barrier, indicating it could have effects in the central nervous system . The compound is not predicted to be a substrate of P-glycoprotein, and it is not predicted to inhibit cytochrome P450 enzymes, which are involved in drug metabolism . Information on the excretion of this compound is not available .
These properties suggest that this compound could have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action .
Properties
IUPAC Name |
methyl 3-fluoro-5-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVOKPOASIMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673215 | |
Record name | Methyl 3-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072004-32-0 | |
Record name | Methyl 3-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-fluoro-5-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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